molecular formula C8H7ClN2O3 B14826200 2-Chloro-4-cyclopropoxy-6-nitropyridine

2-Chloro-4-cyclopropoxy-6-nitropyridine

Cat. No.: B14826200
M. Wt: 214.60 g/mol
InChI Key: VQPJOJZAXUYYAW-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclopropoxy-6-nitropyridine is a heterocyclic compound with the molecular formula C8H7ClN2O3 and a molecular weight of 214.61 g/mol It is a member of the pyridine family, characterized by the presence of a chlorine atom at the 2-position, a cyclopropoxy group at the 4-position, and a nitro group at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyclopropoxy-6-nitropyridine typically involves the nitration of 2-chloro-4-cyclopropoxypyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 6-position . The reaction conditions must be carefully controlled to avoid over-nitration or decomposition of the starting material.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The starting materials are often sourced in bulk, and the reaction is optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclopropoxy-6-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of 2-amino-4-cyclopropoxy-6-nitropyridine or 2-thio-4-cyclopropoxy-6-nitropyridine.

    Reduction: Formation of 2-chloro-4-cyclopropoxy-6-aminopyridine.

    Oxidation: Formation of 2-chloro-4-cyclopropoxy-6-pyridinecarboxaldehyde.

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclopropoxy-6-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine and cyclopropoxy groups contribute to the compound’s overall reactivity and specificity towards certain molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-cyclopropoxy-6-nitropyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties compared to other chloronitropyridine isomers. This structural feature enhances its potential as a versatile intermediate in synthetic chemistry and its applicability in various scientific research fields .

Properties

Molecular Formula

C8H7ClN2O3

Molecular Weight

214.60 g/mol

IUPAC Name

2-chloro-4-cyclopropyloxy-6-nitropyridine

InChI

InChI=1S/C8H7ClN2O3/c9-7-3-6(14-5-1-2-5)4-8(10-7)11(12)13/h3-5H,1-2H2

InChI Key

VQPJOJZAXUYYAW-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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